Tofisopam is a psychotropic drug belonging to the 2,3-benzodiazepine chemical class [, ]. This distinguishes it from the more common 1,4-benzodiazepines like diazepam. While it shares the anxiolytic properties of benzodiazepines, its distinct structure contributes to a unique pharmacological profile []. Tofisopam has been the subject of scientific research exploring its potential in various therapeutic areas, particularly anxiety and related disorders [, , , , ].
Future Directions
Exploring Enantiomer-Specific Effects: Investigating the distinct pharmacological activities of individual Tofisopam enantiomers could lead to the development of more targeted and effective therapies with potentially fewer side effects [, , ].
Compound Description: GYKI 51189 is a novel analogue of Tofisopam, sharing a similar 2,3-benzodiazepine structure. It displays a distinct pharmacological profile compared to traditional 1,4-benzodiazepines, exhibiting anxiolytic and antidepressant activities. [] Preclinical studies indicate that GYKI 51189 reduces psychomotor agitation, exhibits anti-aggressive effects, and inhibits stress-induced vegetative responses. []
Relevance: GYKI 51189 represents a structurally similar compound to Tofisopam with enhanced anxiolytic potency and additional antidepressant effects. [] Both compounds differ from classical 1,4-benzodiazepines by lacking affinity for 1,4-benzodiazepine receptors and exhibiting a distinct pharmacological profile. []
Compound Description: Diazepam is a classic 1,4-benzodiazepine widely used as an anxiolytic, sedative, muscle relaxant, and anticonvulsant. [] It exerts its effects by binding to benzodiazepine receptors in the central nervous system. []
Relevance: Diazepam serves as a pharmacological comparator to Tofisopam in several studies. [, ] While both exhibit anxiolytic properties, Tofisopam demonstrates a more favorable side effect profile with reduced sedation, anticonvulsant effects, and muscle relaxant properties compared to Diazepam. [, ]
Relevance: In a clinical trial, Hydroxyzine was compared to Tofisopam for treating generalized anxiety disorder. [] Both drugs demonstrated similar efficacy in reducing anxiety symptoms after two and six weeks of treatment. []
(R)-Tofisopam
Compound Description: (R)-Tofisopam is the R-enantiomer of the racemic drug Tofisopam. [, ]
Relevance: (R)-Tofisopam has been proposed as a potentially safer and more effective treatment for anxiety disorders compared to the racemic mixture. [, ] Further research is needed to fully elucidate its pharmacological profile and clinical utility.
(S)-Tofisopam
Compound Description: (S)-Tofisopam is the S-enantiomer of the racemic drug Tofisopam. It exhibits a tenfold higher potency as a phosphodiesterase 4 (PDE4) inhibitor compared to (R)-Tofisopam. []
Relevance: The discovery of (S)-Tofisopam's potent PDE4 inhibitory activity suggests its potential for repurposing in therapeutic indications where PDE4 inhibition is beneficial. [] This finding highlights the importance of understanding the distinct pharmacological profiles of individual enantiomers within racemic mixtures like Tofisopam.
Compound Description: Midazolam is a short-acting benzodiazepine with sedative, anxiolytic, amnestic, and muscle relaxant properties. []
Relevance: A comparative study investigated the clinical effects and changes in cerebrospinal fluid monoamine metabolites following the administration of Tofisopam, Midazolam, or placebo. [] While both drugs reduced preoperative anxiety, Midazolam, unlike Tofisopam, significantly improved sleep quality. [] This difference in effects suggests distinct pharmacological mechanisms for the two anxiolytics.
Lorazepam
Muscimol
Compound Description: Muscimol is a potent and selective agonist for the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. []
Relevance: Tofisopam, despite lacking direct binding affinity for GABAA receptors, has been shown to enhance the binding of Muscimol to its receptor site. [] This suggests an indirect modulatory effect of Tofisopam on GABAA receptor activity.
Naloxone
Compound Description: Naloxone is a non-selective opioid receptor antagonist used to reverse opioid overdose. []
Relevance: Pretreatment with Naloxone was found to block the antinociceptive effects of Tofisopam in animal models, indicating the involvement of the opioidergic system in Tofisopam's analgesic activity. []
Naloxonazine
Compound Description: Naloxonazine is a selective antagonist of the μ-opioid receptor subtype. []
Relevance: Pretreatment with Naloxonazine attenuated the antinociceptive effects of Tofisopam, suggesting that Tofisopam's analgesic action is partly mediated through μ-opioid receptors. []
Naltrindole
Compound Description: Naltrindole is a highly selective antagonist of the δ-opioid receptor subtype. [, ]
Relevance: Naltrindole pretreatment blocked the antinociceptive effects of Tofisopam, demonstrating the involvement of δ-opioid receptors in its analgesic action. [, ] Additionally, Naltrindole was shown to abolish the anti-immobility effect of Tofisopam in the tail suspension test, suggesting a role for δ-opioid receptors in its antidepressant-like activity. []
Nor-binaltorphimine
Compound Description: Nor-binaltorphimine is a selective antagonist of the κ-opioid receptor subtype. []
Relevance: The antinociceptive effects of Tofisopam were blocked by Nor-binaltorphimine pretreatment, indicating the participation of κ-opioid receptors in its analgesic mechanism of action. []
p-Chlorophenylalanine methyl ester (PCPA)
Compound Description: PCPA is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. []
Relevance: Pretreatment with PCPA abolished the anti-immobility effect of Tofisopam in the tail suspension test, suggesting a role for the serotonergic system in mediating Tofisopam's antidepressant-like activity. []
α-Methyl-para-tyrosine methyl ester (AMPT)
Compound Description: AMPT is an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine (dopamine, norepinephrine, epinephrine) synthesis. []
Relevance: Pretreatment with AMPT abolished the anti-immobility effect of Tofisopam in the tail suspension test, implying the involvement of the catecholaminergic system in its antidepressant-like effects. []
Allopurinol
Compound Description: Allopurinol is a medication used to treat hyperuricemia and gout by inhibiting the enzyme xanthine oxidase, which is involved in uric acid production. []
Relevance: Co-administration of Allopurinol with Tofisopam was investigated for its effects on plasma concentration and urinary excretion of uric acid and oxypurinol (the active metabolite of Allopurinol). [] The study found that Tofisopam increased the fractional and urinary excretion of both uric acid and oxypurinol, suggesting a potential interaction between the drugs and highlighting the impact of Tofisopam on uric acid metabolism. []
Losartan
Compound Description: Losartan is an angiotensin II receptor blocker used to treat hypertension. It has also been shown to have uric acid-lowering activity. []
Relevance: Tofisopam's hypouricemic effect was found to be comparable to or greater than that of Losartan, suggesting its potential as a treatment for hyperuricemia and gout. []
Fenofibrate
Compound Description: Fenofibrate is a fibrate drug used to lower lipid levels in the blood. It also possesses uric acid-lowering properties. []
Relevance: The hypouricemic effect of Tofisopam was found to be comparable to or greater than that of Fenofibrate, indicating its potential utility in managing hyperuricemia and gout. []
Gamma-oryzanol
Compound Description: Gamma-oryzanol is a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil. It is marketed as a dietary supplement with potential antioxidant and cholesterol-lowering properties. []
Relevance: Tofisopam's effects on stress-induced autonomic responses were compared to those of Gamma-oryzanol and Diazepam. [] While Tofisopam inhibited stress-induced autonomic responses, Gamma-oryzanol, like Diazepam, did not demonstrate similar effects. []
Chlordiazepoxide
Compound Description: Chlordiazepoxide is a long-acting benzodiazepine used to treat anxiety disorders and alcohol withdrawal syndrome. []
Relevance: Comparative studies using a new anxiolytic test revealed differences in the anxiolytic properties of Tofisopam and Chlordiazepoxide. [] The results suggest that Chlordiazepoxide acts on two subtypes of benzodiazepine receptors (high and low affinity), whereas Tofisopam specifically targets the high-affinity receptors. [] This distinction highlights potential differences in their pharmacological profiles and therapeutic applications.
Source and Classification
Tofisopam is classified as a 2,3-benzodiazepine and is chemically designated as 1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine. It exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer often being highlighted for its therapeutic efficacy. The compound is synthesized through various chemical processes that involve multiple steps and intermediates.
Synthesis Analysis
Methods and Technical Details
Tofisopam can be synthesized through several methods, primarily involving the reaction of specific precursors under controlled conditions. The synthesis typically includes:
Preparation of Intermediates: The process begins with the formation of key intermediates such as dimethoxyphenyl derivatives.
Cyclization: Subsequent cyclization reactions lead to the formation of the benzodiazepine ring structure.
Purification: The final product is purified to separate the enantiomers if necessary.
A notable patent outlines methods for synthesizing tofisopam and its intermediates, emphasizing the importance of reaction conditions and purification techniques to achieve high yields and purity.
Molecular Structure Analysis
Structure and Data
Tofisopam's molecular structure features a benzodiazepine core with several functional groups that contribute to its pharmacological properties. The chemical formula is C20H24N2O4, and it has a molecular weight of approximately 356.42 g/mol. The presence of methoxy groups enhances its lipophilicity, facilitating better absorption and distribution within biological systems.
Chemical Reactions Analysis
Reactions and Technical Details
Tofisopam undergoes various chemical reactions during its synthesis, including:
Nucleophilic Substitution: Involving the substitution of halogen atoms in the precursor compounds.
Condensation Reactions: Leading to the formation of new carbon-carbon bonds essential for constructing the benzodiazepine framework.
Isomerization: This may occur during synthesis or metabolism, affecting the pharmacological activity.
These reactions are carefully controlled to optimize yield and minimize by-products.
Mechanism of Action
Process and Data
Tofisopam exhibits its anxiolytic effects primarily through selective inhibition of phosphodiesterase isoenzymes, particularly phosphodiesterase-4A1. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) in neuronal cells, which enhances neurotransmitter signaling pathways associated with mood regulation. The dual or triple inhibition strategy may also contribute to its efficacy in treating anxiety without significant sedation or other side effects typical of conventional benzodiazepines.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Tofisopam is characterized by:
Appearance: Typically exists as a white to off-white crystalline powder.
Solubility: It is poorly soluble in water but soluble in organic solvents like methanol and ethanol.
Stability: Generally stable under normal conditions but should be protected from light and moisture.
These properties are crucial for formulation development and ensuring effective delivery in clinical settings.
Applications
Scientific Uses
Tofisopam is primarily used in clinical settings for managing anxiety disorders. Its unique profile makes it suitable for patients who require anxiolytic treatment without sedation. Additionally, research is ongoing into its potential applications in treating other conditions related to mood disorders due to its mechanism of action involving phosphodiesterase inhibition. Furthermore, studies have explored its safety profile in long-term use, highlighting its viability as an alternative to traditional anxiolytics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vardenafil is a potent inhibitor of phosphodiesterase 5 (PDE5; IC50s = 0.2-1.2 nM) and PDE6 (IC50 = 2 nM). It is selective for PDE5 and PDE6 over PDE1 and PDE11 (IC50s = 230 and 130 nM, respectively). Vardenafil (4 mg/kg per day for three weeks) improves erectile function in a rat model of acute arteriogenic erectile dysfunction by increasing intracavernous pressure and mean arterial pressure, and this effect persists for at least two weeks following the end of treatment. Chronic vardenafil administration at a dose of 2 mg/kg for five weeks in subordinate mice reduces the latency to mount and increases the frequency of mounting behavior. Formulations containing vardenafil have been used in the treatment of erectile dysfunction. Vardenafil, also known as BAY 38-9456, is a PDE5 inhibitor used for treating erectile dysfunction. Vardenafil (VAR) is synthetic, highly selective, and potent inhibitor of phosphodiesterase-5 which competitively inhibits cyclic guanosine monophosphate (cGMP) hydrolysis and thus increases cGMP levels. It is clinically approved for treatment of erectile dysfunction in men, including diabetic and postprostatectomy patients.
Varespladib is a member of the class of indoles that is 1H-indole substituted by benzyl, ethyl, oxamoyl, and carboxymethoxy groups at positions 1, 2, 3, and 4, respectively. It is an oral secretory phospholipase A2 inhibitor and exhibits anti-inflammatory effects. It has a role as an EC 3.1.1.4 (phospholipase A2) inhibitor, an anti-inflammatory drug and an antidote. It is a member of indoles, a member of benzenes, an aromatic ether, a dicarboxylic acid monoamide, a monocarboxylic acid and a primary carboxamide. It is a conjugate acid of a varespladib(1-). Varespladib has been investigated for the treatment and prevention of Sickle Cell Disease, Vaso-occlusive Crisis, and Acute Coronary Syndrome.
Varespladib methyl is a methyl ester resulting from the formal condensation of the carboxy group of varespladib with methanol. It is a potential therapy for the treatment of snakebite envenomings in which toxicity depends on the action of PLA2s. It has a role as a prodrug, an anti-inflammatory drug, an antidote and an EC 3.1.1.4 (phospholipase A2) inhibitor. It is a methyl ester, an aromatic ether, a member of benzenes, a member of indoles and a primary carboxamide. It is functionally related to a varespladib. Varespladib methyl has been investigated for the treatment of Acute Coronary Syndrome. Studies showed that Varespladib methyl treatment resulted in significant positive changes on lipoproteins and inflammation.
Varespladib Sodium is an intravenously administered inhibitor of secretory phospholipase A2 (sPLA2) with orphan drug designation. Varespladib is in trial for prevention of Acute Chest Syndrome in the treatment of sickle cell disease.